molecular formula C6H10N2 B1312584 1-Isopropylimidazole CAS No. 4532-96-1

1-Isopropylimidazole

Cat. No.: B1312584
CAS No.: 4532-96-1
M. Wt: 110.16 g/mol
InChI Key: IPIORGCOGQZEHO-UHFFFAOYSA-N
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Description

1-Isopropylimidazole is an organic compound belonging to the imidazole family, characterized by the presence of an isopropyl group attached to the nitrogen atom of the imidazole ring. Its molecular formula is C6H10N2, and it has a molecular weight of 110.16 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry.

Scientific Research Applications

1-Isopropylimidazole has a wide range of scientific research applications:

Safety and Hazards

1-Isopropylimidazole can cause skin and eye irritation . It is classified as a combustible liquid . Safety measures include wearing protective gloves, eye protection, and face protection. In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish .

Future Directions

While 1-Isopropylimidazole is primarily used for research and development purposes, its potential applications in the field of antimicrobial agents are being explored . Its role as a ligand in the formation of gold(III) complexes, which have shown promising antimicrobial properties, suggests potential future directions for this compound .

Biochemical Analysis

Biochemical Properties

1-Isopropylimidazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances. These interactions often result in the formation of more polar, water-soluble metabolites, facilitating their excretion from the body. Additionally, this compound can act as a ligand, forming complexes with metal ions, which can influence the activity of metalloproteins and other metal-dependent enzymes .

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of specific enzymes and receptors. For instance, it has been shown to inhibit certain kinases, leading to alterations in phosphorylation states and subsequent changes in gene expression. This compound can also impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolites through different pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their activity. For example, its interaction with cytochrome P450 enzymes involves binding to the heme group, which can alter the enzyme’s catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing metabolic pathways. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Studies have shown that there is a threshold dose beyond which the adverse effects become more pronounced, highlighting the importance of careful dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. These interactions can lead to the oxidation and subsequent conjugation of the compound, facilitating its excretion from the body. Additionally, this compound can influence the levels of certain metabolites by modulating the activity of metabolic enzymes, thereby affecting the overall metabolic flux within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, which facilitate its movement across cellular membranes and its accumulation in specific compartments. The compound’s distribution is influenced by its physicochemical properties, such as its solubility and affinity for different biomolecules .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize in specific cellular compartments, such as the cytoplasm and the endoplasmic reticulum. This localization is often directed by targeting signals or post-translational modifications that guide the compound to its functional sites. The subcellular distribution of this compound can influence its interactions with other biomolecules and its overall biochemical activity .

Preparation Methods

1-Isopropylimidazole can be synthesized through several methods. One common synthetic route involves the alkylation of imidazole with isopropyl halides under basic conditions. The reaction typically proceeds as follows:

Chemical Reactions Analysis

1-Isopropylimidazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: DMF, DMSO, acetonitrile.

Major products formed from these reactions include various substituted imidazoles and their derivatives .

Comparison with Similar Compounds

1-Isopropylimidazole can be compared with other similar compounds, such as:

    2-Isopropylimidazole: Similar in structure but with the isopropyl group attached to the second position of the imidazole ring.

    1-Methylimidazole: Another N-substituted imidazole, where the substituent is a methyl group instead of an isopropyl group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications .

Properties

IUPAC Name

1-propan-2-ylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2/c1-6(2)8-4-3-7-5-8/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPIORGCOGQZEHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4074645
Record name 1H-Imidazole, 1-(1-methylethyl)-
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Molecular Weight

110.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4532-96-1
Record name 1-(1-Methylethyl)-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4532-96-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazole, 1-(1-methylethyl)-
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Record name 1H-Imidazole, 1-(1-methylethyl)-
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Record name 1H-Imidazole, 1-(1-methylethyl)-
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Record name 1-(propan-2-yl)-1H-imidazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 1-Isopropylimidazole impact the biological activity of antifungal azoles when complexed with Gold(III)?

A1: Research indicates that while this compound itself does not show significant antifungal activity, its complexation with Gold(III) leads to moderate activity against various microbial strains. [] This suggests that the Gold(III) ion plays a crucial role in enhancing the antimicrobial effectiveness. [] Interestingly, these complexes, including those with this compound, exhibit a mechanism of action linked to the inhibition of ergosterol biosynthesis, a crucial component of fungal cell membranes. []

Q2: Can you provide examples of how this compound is utilized in the synthesis of metal-organic frameworks?

A2: this compound plays a crucial role in the directed preparation of polyoxovanadate-based copper frameworks (POVCFs). [] Depending on the base environment, it can be used to synthesize diverse frameworks with varying dimensionality, such as the 3D structure of [Cu0.5(this compound)2]2[V4O11] (POVCF 1). [] This highlights the versatility of this compound in tuning the structural and potentially catalytic properties of metal-organic frameworks.

Q3: What is the role of this compound in the synthesis of catalytically active gold complexes?

A3: this compound, alongside other structurally similar ligands, can be used to synthesize gold complexes with pyridine-based SNS ligands. [] For instance, reacting this compound with 2,6-dibromopyridine forms 2,6-bis(this compound-2-thione)pyridine (Bptp). [] This ligand, when combined with HAuCl4·H2O, forms the complex [(Bptp)AuCl2]Cl, which demonstrates catalytic activity in reducing 4-nitrophenol to 4-nitroaniline in the presence of NaBH4. []

Q4: What is the molecular formula, weight, and available spectroscopic data for this compound?

A4: While the provided research articles utilize this compound extensively, they primarily focus on its applications in coordination chemistry and material science. Therefore, specific details regarding its molecular formula, weight, and spectroscopic data are not included in those publications. This information can be found in chemical databases or supplier documentation.

Q5: How does the structure of this compound relate to its ability to act as a ligand in metal complexes?

A5: this compound possesses a nitrogen atom within its imidazole ring, which carries a lone pair of electrons. [, , ] This lone pair enables the molecule to act as a Lewis base, readily donating electrons to form coordinate bonds with metal ions like Gold(III) or Copper(II). [, ] The presence of the isopropyl group on the nitrogen also influences the steric environment around the metal center, potentially impacting the stability and reactivity of the resulting complex.

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